molecular formula C6H7N3O2 B3352130 2-Furancarboxamide, N-(aminoiminomethyl)- CAS No. 42326-34-1

2-Furancarboxamide, N-(aminoiminomethyl)-

Cat. No.: B3352130
CAS No.: 42326-34-1
M. Wt: 153.14 g/mol
InChI Key: BPWBNUCDLIOPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxamide, N-(aminoiminomethyl)- is an organic compound with the molecular formula C6H7N3O2 It is a derivative of furan, a heterocyclic aromatic organic compound, and features both an amide and an aminoiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-(aminoiminomethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid as the primary starting material.

    Amidation: The carboxylic acid group of furan-2-carboxylic acid is converted to an amide group through a reaction with ammonia or an amine under dehydrating conditions.

    Aminoiminomethylation: The amide is then reacted with cyanamide or a similar reagent to introduce the aminoiminomethyl group.

Industrial Production Methods

In an industrial setting, the production of 2-Furancarboxamide, N-(aminoiminomethyl)- may involve:

    Large-scale Amidation: Utilizing continuous flow reactors to efficiently convert furan-2-carboxylic acid to its amide derivative.

    Catalytic Processes: Employing catalysts to enhance the yield and selectivity of the aminoiminomethylation step.

    Purification: Using crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-(aminoiminomethyl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-Furancarboxamide, N-(aminoiminomethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Furancarboxamide, N-(aminoiminomethyl)- exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or altering their function. The aminoiminomethyl group can form hydrogen bonds or ionic interactions with biological targets.

    Chemical Reactivity: The furan ring and the functional groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the aminoiminomethyl group, making it less reactive in certain chemical reactions.

    Furan-2,5-dicarboxamide: Contains an additional carboxamide group, which can alter its chemical properties and reactivity.

    N-(Aminoiminomethyl)benzamide: Features a benzene ring instead of a furan ring, leading to different chemical behavior and applications.

Uniqueness

2-Furancarboxamide, N-(aminoiminomethyl)- is unique due to the presence of both the furan ring and the aminoiminomethyl group. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(diaminomethylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(8)9-5(10)4-2-1-3-11-4/h1-3H,(H4,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWBNUCDLIOPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195138
Record name 2-Furancarboxamide, N-(aminoiminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42326-34-1
Record name 2-Furancarboxamide, N-(aminoiminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042326341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furancarboxamide, N-(aminoiminomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furancarboxamide, N-(aminoiminomethyl)-
Reactant of Route 2
Reactant of Route 2
2-Furancarboxamide, N-(aminoiminomethyl)-
Reactant of Route 3
Reactant of Route 3
2-Furancarboxamide, N-(aminoiminomethyl)-
Reactant of Route 4
2-Furancarboxamide, N-(aminoiminomethyl)-
Reactant of Route 5
2-Furancarboxamide, N-(aminoiminomethyl)-
Reactant of Route 6
2-Furancarboxamide, N-(aminoiminomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.